Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-

Description

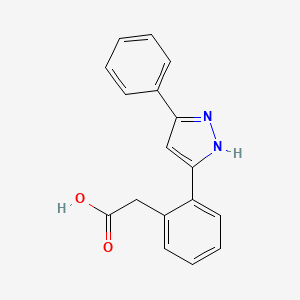

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-, is a heterocyclic compound characterized by a benzeneacetic acid backbone substituted at the 2-position with a 5-phenyl-1H-pyrazole moiety. This compound has garnered attention due to its biological activities, including anti-inflammatory properties and inhibition of silica-induced epithelial-mesenchymal transition (EMT) in human bronchial epithelial cells (HBEs) via p53-dependent pathways . Metabolically, it is linked to phenylalanine metabolism, with enzymes like ALDH3 and feaB promoting its levels, leading to increased phenylacetylglutamine .

Properties

CAS No. |

104907-27-9 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |

InChI Key |

MVHIYGQQENACMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound features a benzoic acid moiety linked to a pyrazole ring with a phenyl substituent. It undergoes several chemical reactions:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters oxidation states, modifying reactivity.

- Substitution : Allows for the replacement of functional groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed depend on the specific conditions used during these reactions.

Chemistry

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- serves as a building block in synthesizing more complex molecules. Its versatility allows chemists to create derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown it to be effective against various bacterial strains, including drug-resistant bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against certain pathogens .

- Anti-inflammatory Effects : It has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets suggests it may modulate enzyme activity or receptor functions, contributing to its medicinal properties .

Industry

In industrial applications, benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the enhancement of material properties in various applications.

Case Study 1: Antimicrobial Activity

A recent study synthesized several pyrazole derivatives, including benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-. These compounds were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. The results showed that most compounds had significant antimicrobial activity, with some exhibiting MIC values comparable to established antibiotics .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 2 |

| Compound B | S. aureus | 4 |

| Compound C | P. mirabilis | 8 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, benzeneacetic acid derivatives were evaluated for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated promising activity at varying doses compared to standard anti-inflammatory drugs like dexamethasone .

| Dose (mg/kg) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 25 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 80 | 70 |

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and biological activities of the target compound and its analogs:

Physicochemical Properties

- Solubility : The hydroxamic acid derivative (14f) may exhibit higher aqueous solubility due to the polar hydroxamic acid group compared to the target compound’s acetic acid moiety .

Research Trends and Gaps

- Target Compound : Current studies focus on its p53-dependent anti-EMT effects, but its pharmacokinetics, toxicity, and broader therapeutic applications remain understudied .

- Analogs: Limited data exist on the biological activities of hydroxamic acid (14f) and triazole derivatives (CAS 885281-04-9), suggesting opportunities for comparative pharmacological studies .

- Structural Optimization : Modifications such as halogenation (e.g., CAS 1031235-44-5) or heterocycle substitution (e.g., triazole vs. pyrazole) could refine activity profiles .

Biological Activity

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of benzeneacetic acid derivatives typically involves the reaction of pyrazole derivatives with benzeneacetic acid under various conditions. Recent studies have highlighted methods that utilize hydrazine derivatives and other reagents to facilitate the formation of pyrazole rings, which are crucial for the biological activity of these compounds. For instance, the reaction of substituted hydrazines with ketones or aldehydes has been a common approach to synthesize pyrazole-based compounds .

Biological Activities

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has shown a range of biological activities, including:

- Antimicrobial Activity : Various studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar pyrazole structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential of benzeneacetic acid derivatives in treating bacterial infections .

- Anticancer Properties : Pyrazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro assays revealed that certain benzeneacetic acid derivatives exhibit cytotoxicity against various human cancer cells, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have indicated that pyrazole-containing compounds possess anti-inflammatory properties. These effects are attributed to the inhibition of inflammatory mediators, making them candidates for further research in inflammatory diseases .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of synthesized pyrazole derivatives, several compounds were tested against common pathogens. The results showed that compounds with the benzeneacetic acid moiety exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of pyrazole derivatives included testing against four different human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as novel anticancer agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-:

Q & A

Q. What synthetic methodologies are effective for preparing 2-(5-phenyl-1H-pyrazol-3-yl)benzeneacetic acid?

A multi-step synthesis is typically employed, starting with the condensation of phenylhydrazine with β-keto esters to form the pyrazole core. Subsequent functionalization involves coupling the pyrazole moiety with a benzeneacetic acid derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Purification often utilizes column chromatography followed by recrystallization in ethanol or methanol. Yield optimization may require adjusting reaction temperatures (e.g., 80–100°C) and catalytic systems, such as using p-toluenesulfonic acid for cyclization .

Q. How can X-ray crystallography be used to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DMSO or DMF. Data collection employs a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS-97), and refinement is performed with SHELXL-2018, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps. Key metrics include R1 < 0.05 and wR2 < 0.15 for high-quality refinement .

Q. Which spectroscopic techniques validate the functional groups and purity of this compound?

- NMR : and NMR (in DMSO-d6 or CDCl3) confirm proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm) and carbon assignments.

- FT-IR : Peaks at 1680–1700 cm indicate carbonyl (C=O) stretching, while N-H stretches (pyrazole) appear near 3200 cm.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) verification. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data during refinement?

Discrepancies between observed and calculated structure factors often arise from twinning, disorder, or incorrect space group assignment. Strategies include:

- Using the SQUEEZE algorithm in PLATON to model solvent-accessible voids.

- Testing alternative space groups with the ADDSYM tool in PLATON.

- Applying TWINLAW for twinned data. SHELXL’s restraints (e.g., SIMU, DELU) refine disordered regions. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) ensures intermolecular interactions are consistent .

Q. What reaction conditions optimize yield and minimize by-products in synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (40–60°C) reduce side reactions during acid coupling.

- Workup Protocols : Acid-base extraction removes unreacted starting materials, while recrystallization in ethyl acetate/hexane mixtures improves purity .

Q. How can density functional theory (DFT) complement experimental data for this compound?

DFT calculations (B3LYP/6-31G* level) predict molecular geometry, vibrational frequencies, and electronic properties. Key steps:

- Optimize the molecular structure using Gaussian 16 and compare bond lengths/angles with SCXRD data.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Simulate IR spectra and validate against experimental data (mean absolute error < 10 cm).

- Use time-dependent DFT (TD-DFT) to analyze UV-Vis absorption bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.